molecular formula C14H13N3O2S B2582123 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 924194-77-4

2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B2582123
CAS No.: 924194-77-4
M. Wt: 287.34
InChI Key: CWLSHTBILLOJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(dimethylamino)-3-phenylthieno[2,3-d]imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-16(2)14-15-10-8-11(13(18)19)20-12(10)17(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLSHTBILLOJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1C3=CC=CC=C3)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]imidazole core.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thieno[2,3-d]imidazole core, which is known for its diverse biological activities. Its structure includes a dimethylamino group and a phenyl substituent, contributing to its lipophilicity and potential for interacting with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of thieno[2,3-d]imidazole compounds. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways such as the PI3K/Akt pathway .

CompoundActivityCancer Type
Thieno[2,3-d]imidazole DerivativeModerate to highBreast Cancer
Another DerivativeSignificantRenal Cancer

Antimycobacterial Properties

The thieno[2,3-d]imidazole scaffold has also been investigated for its antimycobacterial properties. Compounds derived from this structure have demonstrated activity against Mycobacterium tuberculosis, suggesting their potential as leads for new tuberculosis treatments .

Synthesis Methodologies

The synthesis of 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Thieno[2,3-d]imidazole Core : This step often involves cyclization reactions using appropriate starting materials.
  • Introduction of the Dimethylamino Group : This can be achieved through nucleophilic substitution reactions.
  • Carboxylic Acid Functionalization : The final step usually involves the introduction of the carboxylic acid moiety via oxidation or carboxylation reactions.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, various thieno[2,3-d]imidazole derivatives were screened against a panel of human tumor cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against renal and breast cancer cells. The study emphasized structure-activity relationships that could guide further development .

Case Study 2: Antimycobacterial Evaluation

Another research effort focused on evaluating the antimycobacterial activity of synthesized derivatives. The study found that specific structural features correlated with increased efficacy against Mycobacterium tuberculosis, leading to recommendations for further exploration in drug design targeting tuberculosis .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Thienoimidazole Derivatives

2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic Acid
  • Molecular Formula : C₁₆H₁₇N₃O₂S
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 1000932-46-6
  • Key Difference : Replacement of the phenyl group with a 4-methylphenyl substituent.
3-Cyclohexyl-6-methyl-2-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic Acid
  • Molecular Formula : C₁₉H₂₁N₃O₂S
  • Molecular Weight : 355.45 g/mol
  • Key Difference: Substitution of the dimethylamino group with a cyclohexyl moiety and addition of a methyl group at position 6.
  • Impact : The bulkier cyclohexyl group may sterically hinder interactions with enzymatic active sites, altering biological activity .

Heterocyclic Carboxylic Acids with Similar Pharmacophores

2-[[4-[2-(2-(Dimethylamino)methyleneamino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic Acid
  • Molecular Formula : C₂₃H₂₆N₆O₆
  • Molecular Weight : 506.49 g/mol
  • Key Difference: Pyrrolo[2,3-d]pyrimidinone core instead of thienoimidazole.
  • Impact : The extended conjugated system may improve binding to nucleic acids or kinase targets, as seen in anticancer research .
2-(3-Fluoro-4-methoxyphenylamino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxylic Acid
  • Molecular Formula : C₂₃H₁₈F₄N₄O₃
  • Molecular Weight : 490.41 g/mol
  • Key Difference : Benzoimidazole core with trifluoromethyl and fluoro-methoxyphenyl groups.
  • Impact : The trifluoromethyl group enhances metabolic stability, while the fluorine atom improves electronegativity for target binding .

Substituent-Driven Property Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Aqueous Solubility Biological Activity
This compound Thienoimidazole Phenyl, dimethylamino 301.37 Moderate Under investigation
2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid Thienoimidazole 4-Methylphenyl, dimethylamino 315.39 Low Enhanced lipophilicity
2-[[4-[2-(2-(Dimethylamino)methyleneamino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid Pyrrolopyrimidinone Dimethylamino, pentanedioic acid 506.49 High Anticancer potential
2-(3-Fluoro-4-methoxyphenylamino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxylic acid Benzoimidazole Trifluoromethyl, fluoro-methoxyphenyl 490.41 Moderate Kinase inhibition

Derivatization Potential

The carboxylic acid group at position 5 allows for amide or ester formation, enabling conjugation with targeting moieties (e.g., peptides, antibodies) .

Biological Activity

2-(Dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid (CAS Number: 924194-77-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O2S. The compound features a thieno[2,3-d]imidazole core, which is known for its diverse biological activities.

Anticancer Potential

Recent studies have indicated that compounds with similar structures may exhibit anticancer properties through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, a series of thiazole derivatives have shown to induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation. This suggests that this compound could potentially influence similar pathways due to its electrophilic nature and ability to interact with cellular thiols .

The proposed mechanism of action for compounds in this class often involves:

  • Covalent Binding : The electrophilic sites on the imidazole ring can covalently bond with nucleophilic amino acids in target proteins, leading to irreversible inhibition.
  • Ferroptosis Induction : Similar compounds have been shown to promote ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), leading to the accumulation of reactive oxygen species (ROS) .

Study 1: Ferroptosis Induction

A study evaluated the cytotoxic effects of various heterocycles on cancer cell lines. It was found that certain thiazoles induced ferroptosis through thiol addition reactions. This mechanism may also apply to this compound, suggesting its potential as a novel anticancer agent .

Study 2: Antimicrobial Testing

In vitro tests on related thieno compounds showed promising results against Gram-positive and Gram-negative bacteria. These findings indicate that further exploration of this compound's antimicrobial potential could yield significant insights into its therapeutic applications .

Data Table: Biological Activities Summary

Activity Mechanism Reference
AnticancerInduction of ferroptosis
AntimicrobialDisruption of bacterial membranes
Covalent bindingInhibition of target proteins

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.